Levalbuterol

Vue d'ensemble

Description

Levosalbutamol, également connu sous le nom de lévalbutérol, est un agoniste des récepteurs bêta-2 adrénergiques à action courte utilisé principalement dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive (BPCO). Il s'agit de l'énantiomère ® de son médicament prototype, le salbutamol, commercialisé sous forme de mélange racémique. Le levosalbutamol est considéré comme ayant un meilleur profil de sécurité en raison de sa liaison plus sélective aux récepteurs bêta-2 dans les poumons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du levosalbutamol implique la résolution du salbutamol racémique. Une méthode courante consiste à séparer chirale le mélange racémique par chromatographie chirale. Une autre méthode consiste à utiliser des catalyseurs chiraux pour produire sélectivement l'énantiomère ®.

Méthodes de production industrielle : La production industrielle du levosalbutamol implique généralement des techniques de résolution chirale à grande échelle. La chromatographie liquide haute performance (CLHP) est souvent utilisée pour obtenir la pureté énantiomérique souhaitée. Le processus comprend la préparation d'une phase mobile composée d'acétonitrile et d'un tampon, le maintien d'un pH spécifique et l'utilisation d'une colonne C18 pour la séparation .

Analyse Des Réactions Chimiques

Types de réactions : Le levosalbutamol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le levosalbutamol peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes hydroxyle présents dans la molécule.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle ou amine.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les conditions impliquent souvent l'utilisation d'acides ou de bases pour faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, qui sont souvent étudiés pour leurs propriétés pharmacologiques .

4. Applications de la recherche scientifique

Le levosalbutamol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme étalon de référence en chromatographie chirale et dans les études de pureté énantiomérique.

Biologie : Le levosalbutamol est étudié pour ses effets sur les récepteurs bêta-2 adrénergiques et son rôle dans les voies de signalisation cellulaire.

Médecine : Il est largement utilisé dans la recherche clinique pour le traitement de l'asthme et de la BPCO. Les études portent sur son efficacité, son profil de sécurité et sa comparaison avec d'autres bronchodilatateurs.

Industrie : Le levosalbutamol est utilisé dans l'industrie pharmaceutique pour le développement de thérapies par inhalation et d'autres formulations médicamenteuses

5. Mécanisme d'action

Le levosalbutamol exerce ses effets en activant les récepteurs bêta-2 adrénergiques sur les muscles lisses des voies respiratoires. Cette activation entraîne la stimulation de l'adénylate cyclase, ce qui augmente la concentration intracellulaire d'adénosine monophosphate cyclique (AMP cyclique). Les niveaux élevés d'AMP cyclique activent la protéine kinase A, ce qui inhibe la phosphorylation de la myosine et réduit les concentrations intracellulaires de calcium, ce qui entraîne une relaxation musculaire. Ce mécanisme contribue à soulager le bronchospasme et à améliorer le flux d'air chez les patients asthmatiques et atteints de BPCO .

Composés similaires :

Salbutamol : Le mélange racémique du ®-salbutamol et du (S)-salbutamol.

Formotérol : Un agoniste des récepteurs bêta-2 adrénergiques à action prolongée.

Terbutaline : Un autre agoniste des récepteurs bêta-2 adrénergiques à action courte.

Comparaison : Le levosalbutamol est unique en ce qu'il se lie sélectivement aux récepteurs bêta-2, ce qui est considéré comme entraînant moins d'effets secondaires par rapport au mélange racémique de salbutamol. Contrairement au formotérol, qui est à action prolongée, le levosalbutamol est à action courte et est utilisé pour soulager immédiatement le bronchospasme. La terbutaline, bien que similaire dans son action, a une structure chimique et un profil pharmacocinétique différents .

Applications De Recherche Scientifique

Pharmacological Properties

Levalbuterol functions as a selective beta-2 adrenergic agonist, leading to bronchodilation by relaxing the smooth muscles of the airways. Unlike racemic albuterol, which contains both R- and S-isomers, this compound provides a more targeted therapeutic effect with potentially fewer side effects related to beta-1 receptor stimulation.

Clinical Applications

-

Asthma Management :

- This compound has been shown to provide greater bronchodilation than racemic albuterol in both acute and chronic asthma management. A study demonstrated that this compound achieves clinically comparable bronchodilation with lower doses, thus minimizing beta-mediated side effects such as tachycardia .

- Chronic Obstructive Pulmonary Disease (COPD) :

- Pediatric Use :

Comparative Efficacy and Safety

A notable aspect of this compound's application is its comparison with racemic albuterol:

| Parameter | This compound | Racemic Albuterol |

|---|---|---|

| Bronchodilation | Greater efficacy with lower doses | Requires higher doses for similar effect |

| Cardiac Side Effects | Fewer incidents of tachycardia | Higher incidence of tachycardia |

| Patient Tolerance | Better tolerated in pediatric patients | More side effects reported |

Case Studies and Research Findings

Several studies have documented the clinical applications of this compound:

- Study on Acute Asthma Exacerbations : A randomized trial compared this compound and racemic albuterol in children experiencing acute asthma exacerbations. Results indicated that this compound provided equivalent bronchodilation with significantly fewer cardiovascular side effects .

- Long-Term Safety Study : A 52-week study assessed the long-term safety of this compound administered via metered-dose inhaler. The findings revealed no significant deterioration in lung function or increased adverse events compared to racemic albuterol, supporting its long-term use in stable asthma patients .

- Pediatric Efficacy Study : A multicenter trial involving children demonstrated that this compound effectively reduced hospital admissions for asthma exacerbations compared to placebo, indicating its potential role as a first-line therapy for pediatric asthma management .

Mécanisme D'action

Levosalbutamol exerts its effects by activating beta-2 adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). Elevated cyclic AMP levels activate protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation. This mechanism helps to relieve bronchospasm and improve airflow in patients with asthma and COPD .

Comparaison Avec Des Composés Similaires

Salbutamol: The racemic mixture of ®-salbutamol and (S)-salbutamol.

Formoterol: A long-acting beta-2 adrenergic receptor agonist.

Terbutaline: Another short-acting beta-2 adrenergic receptor agonist.

Comparison: Levosalbutamol is unique in its selective binding to beta-2 receptors, which is believed to result in fewer side effects compared to the racemic mixture of salbutamol. Unlike formoterol, which is long-acting, levosalbutamol is short-acting and is used for immediate relief of bronchospasm. Terbutaline, while similar in action, has a different chemical structure and pharmacokinetic profile .

Activité Biologique

Levalbuterol, the R-enantiomer of albuterol, is a selective beta-2 adrenergic agonist primarily used for the treatment of asthma and other obstructive airway diseases. Its pharmacological properties are characterized by its ability to induce bronchodilation with fewer side effects compared to its racemic counterpart, racemic albuterol. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, safety profile, and relevant clinical studies.

This compound acts primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. The absence of the S-enantiomer (S-albuterol) in this compound is significant because S-albuterol has been shown to possess pro-inflammatory properties that may counteract the beneficial effects of beta-2 agonists .

Key Mechanisms:

- Beta-2 Receptor Agonism : Activation leads to increased cyclic AMP (cAMP) levels, promoting smooth muscle relaxation.

- Reduced Side Effects : The selective nature minimizes cardiovascular side effects commonly associated with non-selective beta agonists.

Clinical Trials

Numerous clinical studies have demonstrated the efficacy of this compound in both acute and chronic asthma management.

Case Studies

A notable case involved a pediatric patient who received an overdose of this compound (7.56 mg/h) during an acute asthma episode but exhibited only mild side effects, underscoring its safety profile even at high doses .

Safety Profile

This compound is generally well tolerated, with a side effect profile that is significantly lower than that of racemic albuterol. Common side effects include:

- Tachycardia : Increased heart rate observed but less pronounced than with racemic formulations.

- Tremors : Mild tremors reported in some patients.

- Hypokalemia : Decrease in serum potassium levels, though typically within safe limits.

Long-Term Studies

A long-term safety study indicated that this compound administered via metered-dose inhaler (MDI) over 52 weeks was well tolerated, with no significant adverse events or deterioration in pulmonary function noted .

Comparative Analysis

The following table summarizes the comparative efficacy and safety profiles between this compound and racemic albuterol:

| Parameter | This compound | Racemic Albuterol |

|---|---|---|

| Efficacy (FEV1 Improvement) | Higher improvement at lower doses | Requires higher doses for similar effect |

| Side Effects | Fewer cardiovascular effects | More pronounced cardiovascular effects |

| Long-Term Use | Safe for extended periods | Concerns over long-term use |

Propriétés

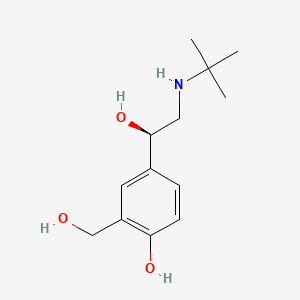

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAUXUAQIAJITI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187964 | |

| Record name | Levalbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

β2 adrenergic receptors on airway smooth muscle are Gs coupled and their activation by levosalbutamol leads to activation of adenylate cyclase and to an increase in the intracellular concentration of 3',5'-cyclic adenosine monophosphate (cyclic AMP). Increased cyclic AMP activates protein kinase A which itself inhibits the phosphorylation of myosin produces lower intracellular ionic calcium concentrations, inducing muscle relaxation. Increased cyclic AMP concentrations are also associated with the inhibition of the release of mediators from mast cells in the airways, potentially contributing to its benefit in asthma attacks. | |

| Record name | Levosalbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34391-04-3 | |

| Record name | (-)-Salbutamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levalbuterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosalbutamol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levalbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVALBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.